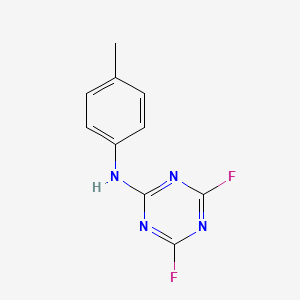![molecular formula C21H24O4S B14388645 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate CAS No. 88358-44-5](/img/structure/B14388645.png)
3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate is an organic compound with a complex structure that includes benzyloxy, phenylethyl, and acetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyloxy compounds with phenylethyl sulfanyl derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzyloxy and phenylethyl derivatives, such as:
- 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-ol
- 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one
Uniqueness
What sets 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
88358-44-5 |
|---|---|
Molekularformel |
C21H24O4S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(1-phenacylsulfanyl-3-phenylmethoxybutan-2-yl) acetate |
InChI |
InChI=1S/C21H24O4S/c1-16(24-13-18-9-5-3-6-10-18)21(25-17(2)22)15-26-14-20(23)19-11-7-4-8-12-19/h3-12,16,21H,13-15H2,1-2H3 |
InChI-Schlüssel |
MSUOQAVJTCFRSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CSCC(=O)C1=CC=CC=C1)OC(=O)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
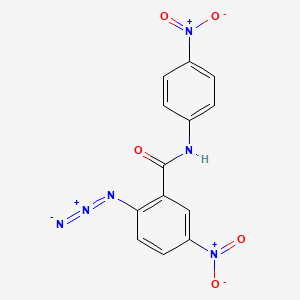



![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
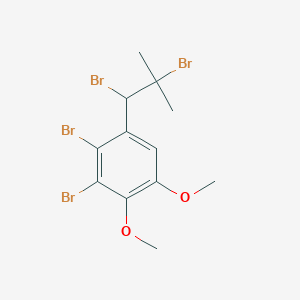
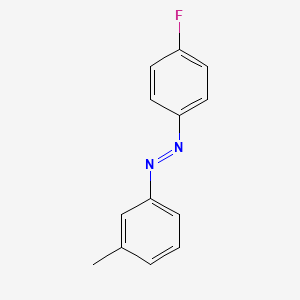
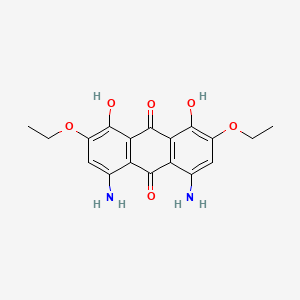
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
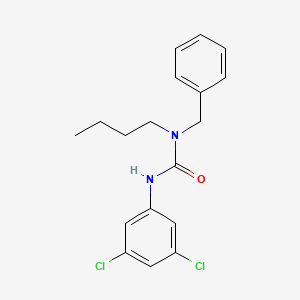
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
